molecular formula C9H15N B13805736 1,4-Dimethyl-3-ethynylpiperidine

1,4-Dimethyl-3-ethynylpiperidine

Cat. No.: B13805736
M. Wt: 137.22 g/mol
InChI Key: WRVKYVLGOVQVJJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-ethynylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-ethynylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-ethynylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The ethynyl group in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethyl-3-ethynylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-ethynylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding interactions and molecular dynamics can provide insights into its specific mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperidine: Lacks the ethynyl group, leading to different chemical reactivity and applications.

    3-Ethynylpiperidine: Similar structure but without the dimethyl substitution, affecting its physical and chemical properties.

    1,4-Dimethyl-3-hydroxypiperidine:

Uniqueness

1,4-Dimethyl-3-ethynylpiperidine is unique due to the presence of both dimethyl and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-ethynyl-1,4-dimethylpiperidine

InChI

InChI=1S/C9H15N/c1-4-9-7-10(3)6-5-8(9)2/h1,8-9H,5-7H2,2-3H3

InChI Key

WRVKYVLGOVQVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C#C)C

Origin of Product

United States

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